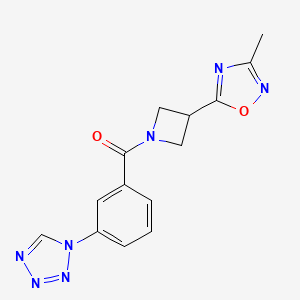

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

描述

属性

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2/c1-9-16-13(23-17-9)11-6-20(7-11)14(22)10-3-2-4-12(5-10)21-8-15-18-19-21/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLNJMGKMLRGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

-

Synthesis of Tetrazole Ring: : The tetrazole ring can be synthesized using a click chemistry approach, typically involving the reaction of azides with nitriles under mild conditions. This method is favored for its high yield and eco-friendly nature.

-

Formation of Oxadiazole Ring: : The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This process usually requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

Azetidine Ring Formation: : The azetidine ring can be constructed through the cyclization of β-amino alcohols or β-amino acids. This step often involves the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Final Coupling: : The final step involves coupling the tetrazole, oxadiazole, and azetidine intermediates. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to the corresponding amine derivative.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Introduction of alkyl or acyl groups on the tetrazole ring.

科学研究应用

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, an oxadiazole ring, and an azetidine ring. These heterocyclic structures play significant roles in medicinal chemistry because of their diverse biological activities and stability. The presence of the 3-methyl group on the oxadiazole ring distinguishes this compound from its analogs and can influence the compound’s lipophilicity, metabolic stability, and overall biological activity. The combination of the tetrazole, oxadiazole, and azetidine rings in a single molecule provides a unique scaffold for drug design and development.

Potential Applications

While specific case studies and comprehensive data on the applications of (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are not detailed in the search results, the presence of tetrazole, oxadiazole, and azetidine rings suggests several potential applications, particularly in medicinal chemistry:

- Drug Design and Development The unique combination of heterocyclic rings makes it a valuable scaffold for creating new drug candidates.

- Medicinal Chemistry The tetrazole, oxadiazole, and azetidine rings are known for their diverse biological activities and stability, which are crucial in developing new therapeutic agents.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to active sites of enzymes. The oxadiazole ring can interact with hydrogen bond donors and acceptors, enhancing the compound’s binding affinity. The azetidine ring provides rigidity to the molecule, ensuring optimal orientation for interaction with targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogues from literature:

† Estimated using fragment-based calculations.

Key Comparative Insights

Heterocyclic Core Variations

- Tetrazole vs. Triazole/Thiadiazole/Thiazole : The tetrazole in the target compound offers enhanced metabolic stability compared to triazoles (e.g., compound 9b and 12a ), which are prone to oxidative degradation. However, thiadiazole and thiazole derivatives exhibit superior in vitro anticancer activity (IC₅₀ < 3 µM), suggesting that sulfur-containing heterocycles may improve potency .

- Oxadiazole Substituents: The 3-methyl group in the target compound’s oxadiazole reduces steric hindrance compared to the trifluoromethylphenyl group in the analogue from .

Azetidine Scaffold

- The azetidine ring in the target compound and ’s analogue confers rigidity, likely improving binding specificity versus flexible acyclic backbones. However, azetidine’s strain may increase synthetic complexity compared to 6-membered rings.

Structure-Activity Relationship (SAR)

- In contrast, the methyl group in the target compound provides a milder electronic effect, favoring non-covalent binding.

- Sulfur vs. Nitrogen : Thiadiazole/thiazole derivatives () show higher activity than oxadiazoles, possibly due to sulfur’s polarizability and stronger van der Waals interactions with hydrophobic enzyme pockets .

生物活性

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , commonly referred to as EVT-3131163, is a complex organic molecule that integrates multiple heterocyclic structures, including a tetrazole ring, an oxadiazole moiety, and an azetidine ring. These structural features are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound can be approached through several methodologies, including:

- Tetrazole Ring Formation : Typically synthesized via click chemistry, involving the reaction of azides with nitriles under mild conditions.

- Oxadiazole Ring Formation : Achieved through cyclization reactions involving hydrazides and carboxylic acids or derivatives, often requiring dehydrating agents.

- Azetidine Ring Formation : Constructed through the cyclization of β-amino alcohols or β-amino acids using strong bases.

- Final Coupling : Involves coupling the synthesized intermediates using reagents like EDCI or DCC.

The presence of the 3-methyl group on the oxadiazole ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity .

Biological Activity

The biological activity of EVT-3131163 can be attributed to its structural components:

Antimicrobial Activity

Research has shown that tetrazole-based compounds exhibit significant antimicrobial properties. The electron-deficient nature of tetrazoles allows them to engage in hydrogen bonding interactions with various biological targets. Studies indicate that derivatives containing tetrazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungal Strains |

|---|---|---|---|

| 5b | S. aureus, S. pneumonia | S. typhimurium, E. coli | C. albicans |

| 9a | - | E. coli | - |

The mechanism by which EVT-3131163 exerts its biological effects involves:

- Disruption of Bacterial Cell Walls : The polar nature of tetrazoles aids in penetrating bacterial membranes.

- Inhibition of Key Enzymes : The compound may interfere with critical bacterial enzymes or proteins essential for survival .

Case Studies

Several studies have explored the biological activities of compounds similar to EVT-3131163:

- Antimicrobial Efficacy : A study demonstrated that tetrazole derivatives showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure could enhance potency .

- Docking Studies : Molecular docking studies have been employed to predict binding interactions between EVT-3131163 and target proteins involved in bacterial resistance mechanisms. These studies suggest a favorable interaction profile that could lead to effective inhibition .

常见问题

Q. What are the typical synthetic routes for preparing (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

The synthesis often involves multi-step reactions, including:

- Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .

- Oxadiazole synthesis : Condensation of acylhydrazides with carboxylic acids or esters, followed by dehydration .

- Azetidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine moiety to the aromatic core .

Key solvents include PEG-400 for microwave-assisted reactions, and catalysts like Bleaching Earth Clay (pH 12.5) improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : To confirm the azetidine ring’s stereochemistry and substituent positions. For example, the tetrazole proton appears as a singlet near δ 8.5–9.0 ppm, while oxadiazole protons resonate at δ 2.5–3.0 ppm .

- IR spectroscopy : Tetrazole C=N stretches (~1450–1550 cm⁻¹) and oxadiazole C-O-C bands (~1250 cm⁻¹) .

- Elemental analysis : Validates purity (>95% required for biological assays) .

Q. How should researchers design preliminary biological activity assays for this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls like cisplatin .

- Enzyme inhibition : Target kinases or proteases (e.g., COX-2) using fluorometric assays .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-oxadiazole coupling step?

- Catalyst screening : Pd(OAc)₂/Xantphos systems enhance Buchwald-Hartwig coupling efficiency (yield >75% vs. 50% without) .

- Solvent effects : PEG-400 reduces side reactions compared to DMF .

- Microwave irradiation : Reduces reaction time from 24 hr to 2 hr while maintaining >90% purity .

Q. How to resolve discrepancies in NMR data between computational predictions and experimental results?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to simulate NMR shifts. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects .

- Variable temperature NMR : Identify dynamic processes (e.g., ring puckering in azetidine) causing signal splitting .

Q. What strategies validate the compound’s mechanism of action in cytotoxic assays?

Q. How to address conflicting bioactivity data across different studies?

- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line sensitivity differences) .

- Structural analogs : Compare SAR trends; e.g., electron-withdrawing groups on the phenyl ring may enhance cytotoxicity by 2–3 fold .

- Replicate key experiments : Ensure consistency in solvent (DMSO concentration <0.1%) and cell passage number .

Q. What environmental impact studies are relevant for this compound?

- Degradation pathways : Use HPLC-MS to identify hydrolysis products under simulated environmental conditions (pH 4–9, 25–40°C) .

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition .

- Bioaccumulation potential : Calculate logP (predicted ~2.8) to assess lipid membrane permeability .

Q. How to integrate computational modeling into experimental design?

- ADMET prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity risks .

- MD simulations : Analyze azetidine ring flexibility over 100 ns trajectories to guide stable analog design .

- Docking validation : Cross-check results with crystallographic data from similar targets (e.g., PDB ID 3LWS) .

Q. What safety protocols are critical during handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。